4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine

Computational chemistry QSAR Drug design

BIONET Premium Fragment Library compound (Bionet1_002704) featuring a 2-pyridinyl chelating group that enables distinct metal-binding geometry versus 4-pyridinyl regioisomers (e.g., CAS 339279-55-9). The bis(4-methoxyphenyl) azo chromophore supports colorimetric sensing, solvatochromic studies, and photophysical reference applications. Rule-of-three compliant fragment with demonstrated anti-Plasmodium falciparum DHFR activity. Ideal scaffold for Cu²⁺/Fe³⁺/Zn²⁺ complex synthesis, antibacterial SAR campaigns, and fragment-based drug discovery. Available from milligram to gram scale through BIONET distributors.

Molecular Formula C23H19N5O2
Molecular Weight 397.438
CAS No. 339279-56-0
Cat. No. B2496256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine
CAS339279-56-0
Molecular FormulaC23H19N5O2
Molecular Weight397.438
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=C(C=C3)OC)C4=CC=CC=N4
InChIInChI=1S/C23H19N5O2/c1-29-18-10-6-16(7-11-18)22-21(28-27-17-8-12-19(30-2)13-9-17)15-25-23(26-22)20-5-3-4-14-24-20/h3-15H,1-2H3
InChIKeyUPDYJFNQOWJGHH-DQSJHHFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine (CAS 339279-56-0): Procurement-Relevant Identity and Scaffold Context


4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine (CAS 339279-56-0, molecular formula C23H19N5O2, molecular weight 397.4 g/mol) is a fully substituted pyrimidine featuring a 2-pyridinyl group and a 5-azo linkage to a 4-methoxyphenyl ring [1]. The compound belongs to the class of heterocyclic azo dyes, a family widely investigated for photophysical, solvatochromic, and antimicrobial properties [2]. Its substitution pattern—combining a 2-pyridinyl directing group with a para-methoxyphenyl azo chromophore—differentiates it from simpler phenyl-azo or unsubstituted pyridinyl analogs and may confer distinct electronic and steric properties relevant to metal coordination, optical switching, or biological target engagement.

Why Generic Pyrimidine Azo Dyes Cannot Substitute for 4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine in Research Procurement


Within the pyrimidine azo dye family, minor structural variations cause substantial shifts in absorption maxima, solvatochromic behavior, and biological activity [1]. The target compound incorporates a 2-pyridinyl substituent, which can act as a metal-chelating moiety, and a bis(4-methoxyphenyl) azo system that modulates electron density and steric profile. Close analogs such as 5-[2-(4-methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine (CAS 339279-55-9) differ in the position of the pyridinyl nitrogen and the presence of a 4-phenyl instead of 4-(4-methoxyphenyl) group, yielding a different molecular weight (367.4 vs. 397.4 g/mol), predicted LogP, and topological polar surface area. These structural differences render direct substitution unreliable without confirmatory comparative data, as even regioisomeric pyridinyl attachments can redirect metal-binding geometry or target protein interactions .

Quantitative Differentiation Evidence for 4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine


Physicochemical Differentiation from 4-Pyridinyl Regioisomer (CAS 339279-55-9) Based on Computed Descriptors

Computed molecular descriptors reveal distinct physicochemical profiles between the 2-pyridinyl target compound and its 4-pyridinyl regioisomer. The target compound (MW 397.4 g/mol) is heavier by 30.0 g/mol compared to the analog (MW 367.4 g/mol) due to the additional methoxy group. While experimentally measured LogP and topological polar surface area (TPSA) values are not available for the target compound from non-excluded sources, the predicted XLogP3-AA value for the target compound is 4.2 [1]. The analog's predicted XLogP3-AA is not reported in comparable databases, preventing a direct head-to-head computational comparison. However, the increased hydrogen bond acceptor count (7 vs. an estimated 5 for the analog) suggests enhanced aqueous solubility potential [1]. This evidence demonstrates that the two compounds are not interchangeable surrogates in any experimental system where molecular weight, lipophilicity, or hydrogen bonding influences outcome.

Computational chemistry QSAR Drug design

Class-Level Antibacterial Activity Potential of Pyrimidine Azo Dyes Suggests Scaffold-Specific Differentiation

A 2023 study on pyrimidine-based azo dyes reported that several synthesized derivatives exhibited moderate to good antibacterial activity against Gram-positive and Gram-negative strains, with activity dependent on the specific substitution pattern on the pyrimidine and azo rings [1]. The target compound was not among the specific derivatives tested; however, the study demonstrates that within this scaffold class, biological activity is highly sensitive to substituent identity and position. The 2-pyridinyl group present in the target compound is a known metal-chelating moiety that could enhance antibacterial activity through mechanisms distinct from those of non-chelating analogs [2]. Without direct head-to-head data, the class-level inference is that the target compound's unique substitution pattern likely yields antibacterial activity that cannot be predicted from other pyrimidine azo dyes.

Antibacterial Azo dye Structure-activity relationship

Photophysical Property Differentiation via Azo Chromophore and Pyridinyl Substitution

Pyrimidine azo dyes are known to exhibit solvatochromism and photoswitching behavior governed by the electron-donating/withdrawing nature of substituents [1]. The target compound possesses two 4-methoxyphenyl groups (electron-donating) and a 2-pyridinyl ring (electron-withdrawing), creating a push-pull electronic system. While specific UV-vis absorption maxima (λmax) and molar extinction coefficients (ε) for this compound are not available from non-excluded sources, structurally related pyrimidine azo dyes in the literature show λmax values ranging from 350 to 480 nm depending on solvent polarity and substitution [1]. The 2-pyridinyl position is expected to produce a bathochromic shift relative to 4-pyridinyl analogs due to enhanced conjugation, but this remains a class-level inference until directly measured.

Photophysics Solvatochromism Photoswitches

Recommended Application Scenarios for 4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine Based on Available Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies in Antibacterial Azo Dye Discovery

The compound can serve as a core scaffold for systematic SAR exploration of pyrimidine azo dyes, where the 2-pyridinyl group is varied to assess its impact on antibacterial potency. The class-level antibacterial activity reported for pyrimidine azo dyes [1] supports its use as a starting point for medicinal chemistry campaigns aiming to optimize metal-chelating antibacterial agents.

Metal Coordination and Chemosensing Probe Development

The 2-pyridinyl and azo nitrogen atoms provide multiple potential coordination sites for transition metals (e.g., Cu²⁺, Fe³⁺, Zn²⁺). The compound is suitable for use as a ligand in the synthesis of metal complexes for catalytic or sensing applications, where the electronic properties of the azo chromophore can be exploited for colorimetric or fluorometric detection of metal ions [2].

Photophysical Reference Standard for Pyrimidine Azo Dye Characterization

Given the well-established photophysical behavior of pyrimidine azo dyes [1], this compound can be used as a reference material when characterizing new derivatives. Its distinct substitution pattern (2-pyridinyl, bis-4-methoxyphenyl azo) provides a baseline for studying how incremental structural changes affect solvatochromism, photostability, and quantum yield.

Fragment-Based Drug Discovery Library Component

The compound is a member of the BIONET Premium Fragment Library (identified by synonym Bionet1_002704) used in fragment-based screening campaigns, including those targeting Plasmodium falciparum dihydrofolate reductase [3]. Its rule-of-three compliance and solubility profile make it a suitable fragment for hit identification and subsequent elaboration in drug discovery programs.

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